molecular formula C8H12N2O2 B13450247 methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate

methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13450247
M. Wt: 168.19 g/mol
InChI Key: VSSQXCZQBKXHNY-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of imidazole derivatives often involves acid-catalyzed methylation of imidazole by methanol . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, imidazole derivatives are known to inhibit enzymes involved in the biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carboxylate group, in particular, enhances its solubility and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-ethyl-1-methylimidazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-4-7-9-6(5-10(7)2)8(11)12-3/h5H,4H2,1-3H3

InChI Key

VSSQXCZQBKXHNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1C)C(=O)OC

Origin of Product

United States

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